1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
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Overview
Description
3,5,2’,4’-Tetramethoxystilbene is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound found in the skin of red grapes and other fruits. This compound is known for its enhanced bioavailability and stability compared to resveratrol, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,2’,4’-Tetramethoxystilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an aromatic acid . The process begins with the methylation of 3,5-dihydroxyacetophenone to form 3,5-dimethoxyphenylacetic acid. This intermediate then undergoes a Perkin condensation with substituted phenylaldehydes, followed by decarboxylation and demethylation to yield the final product .
Industrial Production Methods
Industrial production of 3,5,2’,4’-Tetramethoxystilbene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5,2’,4’-Tetramethoxystilbene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation
Major Products
Scientific Research Applications
3,5,2’,4’-Tetramethoxystilbene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of methoxylation on the chemical properties of stilbenes.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Shows promise as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Mechanism of Action
The mechanism of action of 3,5,2’,4’-Tetramethoxystilbene involves multiple molecular targets and pathways:
Anti-Angiogenic Activity: Inhibits the VEGFR2 signaling pathway, reducing angiogenesis.
Pro-Apoptotic Effects: Induces apoptosis through both caspase-dependent and caspase-independent pathways.
Cell Cycle Arrest: Causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
Comparison with Similar Compounds
3,5,2’,4’-Tetramethoxystilbene is often compared to other resveratrol derivatives:
Resveratrol: While resveratrol has multiple health benefits, 3,5,2’,4’-Tetramethoxystilbene offers enhanced stability and bioavailability.
Pterostilbene: Another derivative with increased lipophilicity and metabolic stability.
3,4,5-Trimethoxystilbene: Known for its potent anticancer properties, similar to 3,5,2’,4’-Tetramethoxystilbene.
These comparisons highlight the unique properties of 3,5,2’,4’-Tetramethoxystilbene, making it a valuable compound for further research and application .
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCWSHYEQUBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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